molecular formula C11H20O4 B8364388 2-(4-Hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester

2-(4-Hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester

Cat. No.: B8364388
M. Wt: 216.27 g/mol
InChI Key: UQDGMRBZDFHYIT-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate

InChI

InChI=1S/C11H20O4/c1-4-15-9(12)10(2,3)11(13)5-7-14-8-6-11/h13H,4-8H2,1-3H3

InChI Key

UQDGMRBZDFHYIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCOCC1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step A To a hexane solution (Aldrich, 2 M) of LDA (78 mL, 160 mmol) in tetrahydrofuran (100 mL) at −50° C. was added a solution of isobutyric acid ethyl ester (Alfa) (17 mL, 127 mmol) in tetrahydrofuran (20 mL) dropwise. The reaction mixture was stirred −50° C. for 1 h, then a tetrahydrofuran solution (10 mL) of tetrahydro-pyran-4-one (Aldrich) (9.8 g, 98 mmol) was added dropwise. The reaction mixture was warmed up to room temperature and stirred for 18 h. Aqueous saturated NH4Cl was added to quench the reaction. The mixture was extracted with ethyl ether. The organic layer was separated, and the aqueous layer was extracted with ethyl ether. The organic layers were combined, washed with brine, water, dried over MgSO4, and concentrated to give 2-(4-hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester as a yellow oil (19.5 g, 92%).
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